

# Comparison of pirlimycin MIC breakpoints established by CLSI and EUCAST

Author: BenchChem Technical Support Team. Date: December 2025

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# A Comparative Analysis of Pirlimycin MIC Breakpoints: CLSI vs. EUCAST

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This guide provides a detailed comparison of the Minimum Inhibitory Concentration (MIC) breakpoints for the lincosamide antibiotic **pirlimycin**, as established by the Clinical and Laboratory Standards Institute (CLSI), against the available data from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). This document is intended for researchers, scientists, and drug development professionals working in the field of veterinary antimicrobial susceptibility testing.

## **Executive Summary**

**Pirlimycin** is an important antimicrobial agent used in veterinary medicine, particularly for the treatment of bovine mastitis. The accurate interpretation of its in vitro activity relies on established MIC breakpoints. This guide highlights that while the CLSI has defined specific clinical breakpoints for **pirlimycin** against key mastitis pathogens, EUCAST has not established its own clinical breakpoints or epidemiological cut-off values (ECOFFs) for this agent. This fundamental difference is a critical consideration for laboratories and researchers when evaluating and reporting **pirlimycin** susceptibility data.

## Data Presentation: Pirlimycin MIC Breakpoints



The following table summarizes the available quantitative MIC breakpoints for **pirlimycin** from CLSI.

Organization	Pathogen	Susceptible (S)	Intermediate (I)	Resistant (R)
CLSI	Staphylococcus spp. (including S. aureus) from bovine mastitis	≤2 μg/mL	None	≥4 μg/mL
Streptococcus spp. (including S. agalactiae, S. dysgalactiae, S. uberis) from bovine mastitis	≤2 μg/mL	None	≥4 μg/mL	
EUCAST	Not Established	-	-	-

## **Experimental Protocols**

The determination of **pirlimycin** MIC values is performed using standardized methodologies as outlined by CLSI and EUCAST. The primary methods are broth microdilution and agar dilution.

## **CLSI Methodology**

The CLSI provides detailed protocols for antimicrobial susceptibility testing in its documents, primarily VET01 for veterinary pathogens and M07 for dilution methods.

#### 1. Broth Microdilution:

- Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms like streptococci, CAMHB supplemented with 2-5% lysed horse blood may be required.
- Inoculum: A standardized bacterial suspension is prepared to achieve a final concentration of approximately 5 x 10<sup>5</sup> colony-forming units (CFU)/mL in each well of the microdilution tray.



- **Pirlimycin** Concentrations: A serial two-fold dilution of **pirlimycin** is prepared in the broth.
- Incubation: The inoculated trays are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
- Interpretation: The MIC is the lowest concentration of pirlimycin that completely inhibits visible growth of the organism.
- Quality Control: QC is performed using reference strains such as Staphylococcus aureus ATCC 29213. A multicenter study for the then-NCCLS (now CLSI) proposed a QC range of 0.25-1 μg/mL for pirlimycin against S. aureus ATCC 29213.[1][2][3]

#### 2. Agar Dilution:

- Medium: Mueller-Hinton Agar (MHA). For fastidious organisms, supplementation with 5% defibrinated sheep blood may be necessary.
- Pirlimycin Concentrations: A series of agar plates containing doubling dilutions of pirlimycin are prepared.
- Inoculum: A standardized bacterial suspension is prepared, and approximately 1-2 μL is spotted onto the surface of each agar plate, resulting in a final inoculum of approximately 10^4 CFU/spot.
- Incubation: Plates are incubated at 35°C ± 2°C for 16-20 hours. For streptococci, incubation in an atmosphere of 5% CO2 may be required.
- Interpretation: The MIC is the lowest concentration of pirlimycin at which there is no growth, a faint haze, or a single colony.

## **EUCAST Methodology**

EUCAST's methodology for MIC determination is largely harmonized with ISO 20776-1.

#### 1. Broth Microdilution:

 Medium: For non-fastidious organisms, Mueller-Hinton broth is used. For fastidious organisms such as streptococci, EUCAST recommends Mueller-Hinton broth supplemented with 5% lysed horse blood and 20 mg/L β-NAD (MH-F broth).[4]



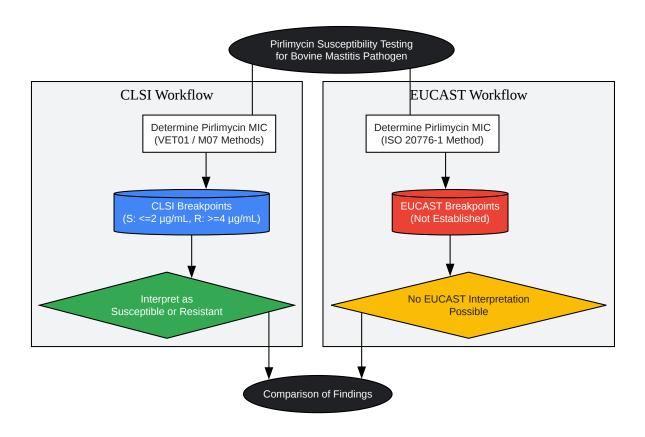
- Inoculum: The final inoculum density in the wells should be 5 x 10^5 CFU/mL.
- Incubation: Panels are incubated at 35°C ± 1°C for 18 ± 2 hours in ambient air.
- Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that inhibits visible growth.
- Quality Control: EUCAST maintains a list of QC strains and their acceptable MIC ranges.
  While specific QC ranges for pirlimycin are not listed due to the absence of breakpoints, the general principles of QC would apply.

## **Comparison of Methodological Approaches**

While both organizations provide robust and standardized methods for MIC determination, the key difference lies in the availability of interpretive criteria for **pirlimycin**. CLSI has established specific breakpoints for veterinary use, particularly for bovine mastitis, based on microbiological, pharmacokinetic/pharmacodynamic, and clinical data. In contrast, EUCAST, through its veterinary subcommittee VetCAST, has not yet published clinical breakpoints or ECOFFs for **pirlimycin**. Laboratories using EUCAST methodology would be able to determine a **pirlimycin** MIC but would lack an official EUCAST-endorsed interpretive framework (Susceptible, Intermediate, or Resistant).

## **Mandatory Visualization**





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Caption: Workflow for **Pirlimycin** MIC Interpretation by CLSI and EUCAST.

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### References

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- To cite this document: BenchChem. [Comparison of pirlimycin MIC breakpoints established by CLSI and EUCAST]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1237343#comparison-of-pirlimycin-mic-breakpoints-established-by-clsi-and-eucast]

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